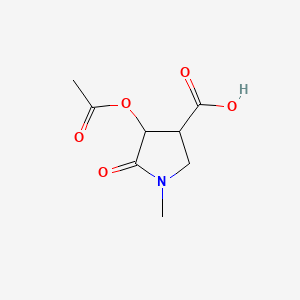
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C8H11NO5. It is a derivative of pyrrolidine, a five-membered lactam ring, and contains functional groups such as an acetoxy group, a methyl group, and a carboxylic acid group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the acetylation of 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar acetylation reactions with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active pyrrolidine derivative. This derivative can then interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-5-oxopyrrolidine-3-carboxylic acid: Lacks the acetoxy group but shares the pyrrolidine core structure.
4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of an acetoxy group.
4-acetoxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and modifications that are not possible with similar compounds lacking the acetoxy group .
Eigenschaften
Molekularformel |
C8H11NO5 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
4-acetyloxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-4(10)14-6-5(8(12)13)3-9(2)7(6)11/h5-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WCUUQXMBRXMICN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(CN(C1=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



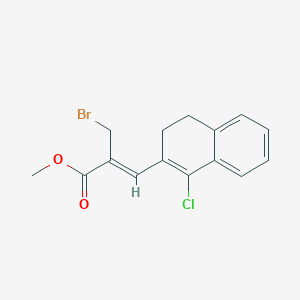
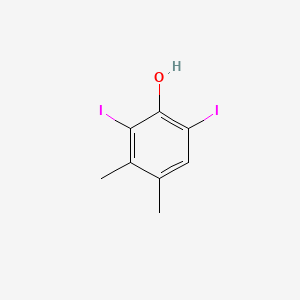
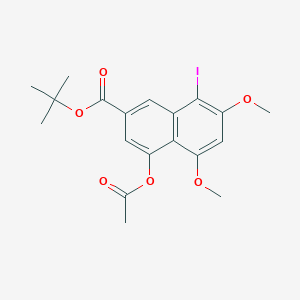
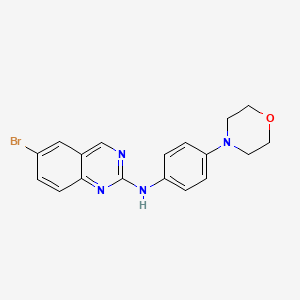


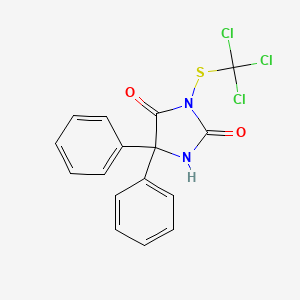
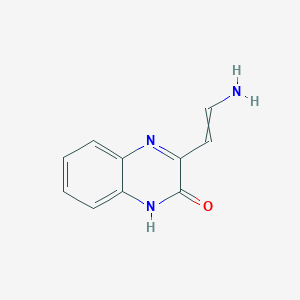
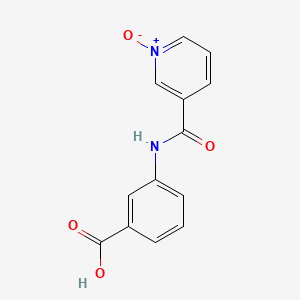
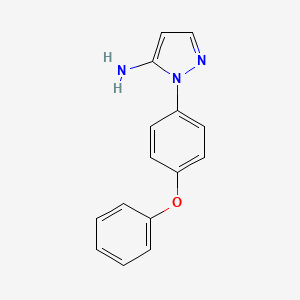
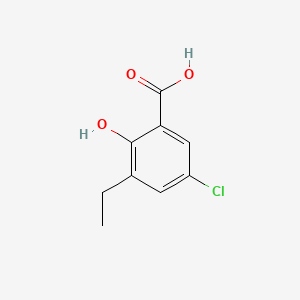
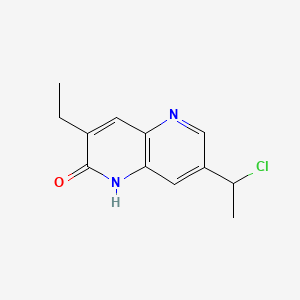
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
